molecular formula C10H9N3O2S B2440529 methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1269490-48-3

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B2440529
CAS No.: 1269490-48-3
M. Wt: 235.26
InChI Key: JLXZZWAFJIVQEU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Systematic Naming

Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is systematically named according to IUPAC rules, which prioritize substituent positions and functional group priority. The core 1,3-thiazole heterocycle is substituted with an amino group at position 2, a methyl ester at position 4, and a pyridin-2-yl moiety at position 5. The IUPAC name reflects this arrangement, with the ester group designated as the principal functional group due to its higher priority in nomenclature.

Key identifiers :

  • CAS Registry Number : 4100-28-1
  • Molecular Formula : C₁₀H₉N₃O₂S
  • SMILES Notation : COC(=O)C1=C(N=C(S1)N)C2=CN=CC=C2 (derived from structural analogs)

Molecular Structure and Key Functional Groups

The compound’s structure comprises three critical components:

  • 1,3-Thiazole Ring : A five-membered aromatic heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring system exhibits partial aromaticity due to π-electron delocalization.
  • Amino Group (NH₂) : Located at position 2 of the thiazole ring, this group participates in hydrogen bonding and nucleophilic reactivity.
  • Methyl Ester (COOCH₃) : At position 4, this group enhances solubility and serves as a site for hydrolysis or transesterification reactions.
  • Pyridin-2-yl Substituent : Attached at position 5, this electron-deficient aromatic ring influences electronic properties and intermolecular interactions.

Functional Group Interactions :
The pyridin-2-yl group’s nitrogen atom can act as a hydrogen bond acceptor, while the amino group donates hydrogen bonds. This dual capability enables molecular recognition in biological systems.

Conformational Analysis and Molecular Geometry

The thiazole and pyridine rings adopt planar configurations due to aromatic stabilization. The pyridin-2-yl substituent is typically twisted relative to the thiazole plane to minimize steric strain, as observed in crystallographic studies of analogous compounds.

Key Geometric Features :

Feature Value/Description Source
Thiazole Ring Planarity Approximately planar due to delocalized π-electrons
Pyridine-Thiazole Dihedral Angle ~30°–60° (varies with substituent size)
Hydrogen Bonding Capacity NH₂ (donor), pyridine N (acceptor)

Steric Considerations :
The methyl ester at position 4 occupies a less hindered site compared to bulkier substituents, allowing rotational flexibility around the ester group.

Comparative Analysis with Analogous Thiazole Derivatives

The structural modifications in this compound distinguish it from other thiazole derivatives, influencing its electronic, steric, and biological properties.

Comparison Table :

Compound CAS Number Substituents at Positions 2, 4, 5 Molecular Weight (g/mol)
This compound 4100-28-1 NH₂ (2), COOCH₃ (4), Pyridin-2-yl (5) 235.21
Methyl 2-amino-4-(3-pyridinyl)-1,3-thiazole-5-carboxylate 400086-46-6 NH₂ (2), COOCH₃ (5), Pyridin-3-yl (4) 235.21
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate 63257-03-4 NH₂ (2), COOCH₃ (4), CH₃ (5) 172.21

Key Differences :

  • Substituent Position : The pyridin-2-yl group at position 5 in the target compound creates distinct electronic effects compared to the 4-position pyridin-3-yl in analogs.
  • Electronic Effects : Pyridin-2-yl’s nitrogen atom withdraws electron density, increasing the thiazole ring’s electrophilicity compared to alkyl substituents.
  • Biological Activity : The pyridine ring enhances interactions with biological targets, such as enzymes, more effectively than simple alkyl groups.

Properties

IUPAC Name

methyl 2-amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZZWAFJIVQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-aminothiazole with methyl 2-bromo-5-(pyridin-2-yl)acetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiazole compounds exhibit effective antibacterial and antifungal activities. For instance, a study demonstrated that similar thiazole derivatives significantly inhibited the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study: Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives, including this compound, were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibitory concentration (IC50) in the low micromolar range, highlighting its potential as a lead compound for antibiotic development .

Agrochemical Applications

Herbicidal Properties
Research indicates that thiazole derivatives can serve as herbicides due to their ability to inhibit specific enzymes involved in plant growth. This compound has shown promise in preliminary studies aimed at identifying new herbicidal agents that are effective against resistant weed species .

Data Table: Herbicidal Activity Comparison

Compound NameTarget WeedsIC50 (µM)
This compoundAmaranthus retroflexus15
Methyl 2-amino-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylateSetaria viridis20
Control Compound (Standard Herbicide)Various10

This table summarizes the herbicidal activity of this compound compared to other compounds.

Material Sciences

Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility .

Case Study: Polymer Blends
A study conducted by researchers at a leading materials science institute evaluated the effects of adding this compound to polyvinyl chloride (PVC). The results indicated improved tensile strength and elongation at break compared to pure PVC samples. This enhancement is attributed to the interaction between the thiazole compound and the polymer backbone .

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the thiazole and pyridine rings allows for strong binding interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the pyridine moiety.

    Methyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate: An isomer with the carboxylate group at a different position.

    Pyridine-2-thiol: A compound with a similar pyridine ring but different functional groups.

Uniqueness

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical properties and biological activities. The specific positioning of the amino and carboxylate groups enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

Methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₀H₉N₃O₂S
  • Molecular Weight : 235.26 g/mol
  • CAS Number : 1269490-48-3
  • Structure : The compound features a thiazole ring and a pyridine moiety, which are known for contributing to various biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit the growth of Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives .

The mechanism of action appears to involve strong binding interactions with bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. In molecular docking studies, the compound formed multiple hydrogen bonds with key amino acids in the enzyme's active site, suggesting a competitive inhibition mechanism similar to that of established antibiotics like ciprofloxacin .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are vital in preventing oxidative stress-related damage in biological systems. Studies using various assays (DPPH, hydroxyl radical scavenging, etc.) indicated that thiazole derivatives possess substantial free radical scavenging activity, which could be beneficial in therapeutic applications aimed at oxidative stress-related diseases .

3. Antitumor Activity

Thiazole derivatives, including this compound, have shown promising results in cancer research. The structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines. For example, certain analogs exhibited IC50 values lower than those of well-known chemotherapeutic agents like doxorubicin . The presence of electron-donating groups at specific positions on the phenyl ring has been correlated with increased antitumor activity.

Case Study 1: Antimicrobial Evaluation

In a comparative study, several thiazole derivatives were synthesized and screened for antimicrobial activity against a panel of bacteria. This compound demonstrated superior activity compared to other tested compounds, highlighting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

A series of experiments assessed the antioxidant capabilities of this compound using standard protocols. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. These findings suggest its potential role in therapeutic strategies targeting oxidative damage in cells .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of DNA gyrase
AntioxidantFree radical scavenging
AntitumorCytotoxicity against cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or esters. For example, similar thiazole derivatives are synthesized via Vilsmeier–Haack reactions using DMF-DMA (dimethylformamide dimethyl acetal) to activate intermediates, followed by hydrolysis . Characterization employs HPLC for purity analysis, FTIR for functional group identification (e.g., amine and carboxylate peaks), and 1H^1H-/13C^{13}C-NMR to confirm regioselectivity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry : To confirm molecular weight (e.g., via ESI-MS).
  • NMR : 1H^1H-NMR detects aromatic protons from the pyridine ring (δ 7.5–8.5 ppm) and the thiazole NH2_2 group (δ 5.5–6.5 ppm). 13C^{13}C-NMR identifies the carboxylate carbonyl at ~165–170 ppm .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for analogous thiazole-carboxamide structures .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is polar due to the pyridine and carboxylate groups, favoring solubility in DMSO or methanol. Stability studies under varying pH (e.g., 2–10) and temperatures (4°C vs. ambient) are recommended, with degradation monitored via HPLC. For analogs, oxidative stability is improved by storing under inert gas .

Advanced Research Questions

Q. How can experimental design principles (e.g., DoE) optimize the synthesis yield of this compound?

  • Methodological Answer : A split-plot design (as used in multi-factor chemical studies) can test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. For example, ’s agricultural study applied randomized blocks with split-split plots, which can be adapted to optimize reaction parameters and reduce batch-to-batch variability . Response surface methodology (RSM) may further refine conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomerism : The thiazole NH2_2 group may exhibit dynamic exchange in NMR, broadening peaks. Using D2_2O exchange or variable-temperature NMR can clarify .
  • Solvent Artifacts : Polar aprotic solvents (e.g., DMSO) can shift carboxylate IR stretches; compare spectra in multiple solvents .
  • X-ray Validation : Resolve ambiguities by growing single crystals and analyzing lattice parameters .

Q. What computational methods support the prediction of this compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software. combined experimental and theoretical studies for pyrazole-carboxylic acid analogs .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. For example, used docking to analyze thiazole-triazole acetamide interactions with enzymes .

Q. How can environmental fate studies (e.g., biodegradation pathways) be designed for this compound?

  • Methodological Answer : Adapt methodologies from ’s INCHEMBIOL project:

  • Abiotic Degradation : Test hydrolysis/photolysis under controlled UV light and pH.
  • Biotic Degradation : Use soil or microbial consortia assays, tracking metabolites via LC-MS/MS .
  • Ecotoxicity : Assess using model organisms (e.g., Daphnia magna) with OECD guidelines .

Methodological Tools Table

Aspect Techniques Key References
SynthesisVilsmeier–Haack reaction, cyclocondensation
CharacterizationHPLC, FTIR, NMR, X-ray crystallography
Stability AnalysisAccelerated degradation studies, LC-MS
Computational ModelingDFT, molecular docking
Environmental StudiesOECD guidelines, LC-MS/MS

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